molecular formula C12H20ClNO2 B1478932 3-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one CAS No. 2098071-37-3

3-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one

Cat. No.: B1478932
CAS No.: 2098071-37-3
M. Wt: 245.74 g/mol
InChI Key: HAAQYHKQXPZHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one is an organic compound with a complex structure that includes a chloro group, a methoxymethyl group, and a hexahydrocyclopenta[c]pyrrol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one typically involves multiple steps:

    Formation of the hexahydrocyclopenta[c]pyrrol ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the methoxymethyl group: This step often involves the use of methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia or thiols can be used in the presence of a base.

Major Products

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Products include amines or thioethers, depending on the nucleophile used.

Scientific Research Applications

3-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the effects of chloro and methoxymethyl groups on biological activity.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro group can participate in hydrogen bonding or halogen bonding, while the methoxymethyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    3-chloro-1-(3a-(methyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one: Similar structure but with a methyl group instead of a methoxymethyl group.

Uniqueness

The presence of the methoxymethyl group in 3-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds and valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO2/c1-16-9-12-5-2-3-10(12)7-14(8-12)11(15)4-6-13/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAQYHKQXPZHAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CCCC1CN(C2)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
3-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
3-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
3-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
3-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.